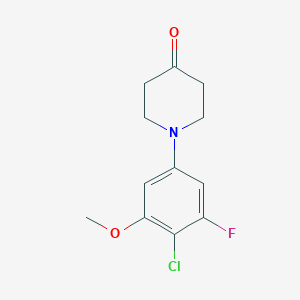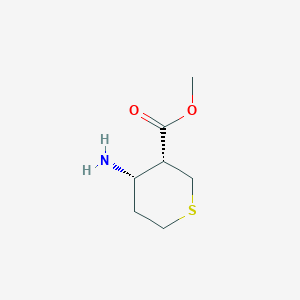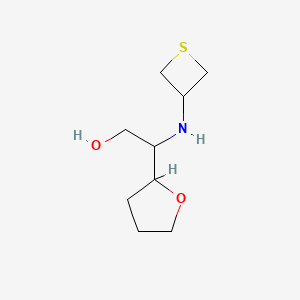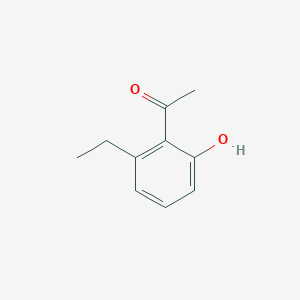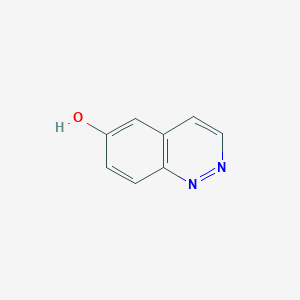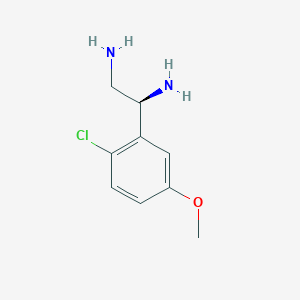![molecular formula C8H6ClN3O2 B13026843 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B13026843.png)
4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by a fused ring system containing both pyrrole and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a mixture of suitable starting materials can be subjected to cyclization reactions using catalysts such as zinc chloride (ZnCl2) or other Lewis acids . The reaction conditions often involve heating the mixture to moderate temperatures to facilitate the formation of the desired pyrrolopyrimidine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process . These methods allow for better control over reaction parameters and can lead to more consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyrimidine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Materials Science: Its unique structural features make it a candidate for the design of novel materials with specific electronic and optical properties.
Biological Research: The compound has been investigated for its potential to modulate biological pathways and its activity against certain cancer cell lines.
Mechanism of Action
The mechanism of action of 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets. For instance, it can bind to enzymes such as DNA gyrase, inhibiting their activity and leading to the disruption of DNA replication in bacterial cells . In cancer research, the compound has been shown to induce apoptosis in cancer cells by modulating key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-chloro-5H-pyrrolo[3,2-d]pyrimidine: A closely related compound with similar structural features but lacking the carboxylic acid group.
5-methyl-5H-pyrrolo[3,2-d]pyrimidine: Another related compound that lacks the chlorine atom at the 4-position.
Uniqueness
4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid is unique due to the presence of both the chlorine atom and the carboxylic acid group, which confer distinct chemical reactivity and biological activity. These functional groups allow for a wide range of chemical modifications and enhance the compound’s potential as a versatile scaffold in drug discovery and materials science .
Properties
Molecular Formula |
C8H6ClN3O2 |
|---|---|
Molecular Weight |
211.60 g/mol |
IUPAC Name |
4-chloro-5-methylpyrrolo[3,2-d]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C8H6ClN3O2/c1-12-2-4(8(13)14)5-6(12)7(9)11-3-10-5/h2-3H,1H3,(H,13,14) |
InChI Key |
MHIQMFSTQBOMJE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C(=NC=N2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


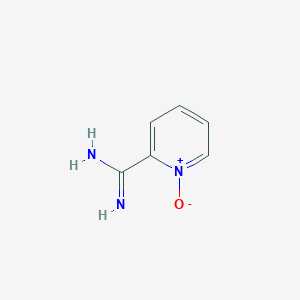


![1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine hcl](/img/structure/B13026771.png)

